1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-4-5-13-8(2)11(9(3)14)12-10(13)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJIXZWNKBOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The GBB reaction assembles imidazo[1,2-a]pyridines via acid-catalyzed condensation of 2-aminopyridine, aldehydes, and isocyanides. For 1-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)ethanone, the following substrates are critical:
- 2-Amino-5-methylpyridine : Introduces the 7-methyl group on the pyridine ring.
- 3-Methylbenzaldehyde : Provides the 3-methyl substituent on the imidazole ring.
- Acetyl isocyanide (CH₃C(O)NC) : Rare but essential for introducing the 2-ethanone group.
The reaction proceeds via imine formation between 2-amino-5-methylpyridine and 3-methylbenzaldehyde, followed by cyclization with acetyl isocyanide under acidic conditions (e.g., p-toluenesulfonic acid or Sc(OTf)₃).
Optimization and Yield Data
Key parameters influencing yield include:
- Catalyst : Scandium triflate (Sc(OTf)₃) enhances electrophilicity of the aldehyde, improving cyclization efficiency.
- Solvent : Methanol-dichloromethane (1:1) at 50–60°C balances reactivity and solubility.
- Purification : Flash chromatography (dichloromethane/ethyl acetate) followed by recrystallization achieves >95% purity.
Typical Yield : 30–40% due to steric hindrance from methyl groups and instability of acetyl isocyanide.
Spectral Characterization
- ¹H NMR (500 MHz, CDCl₃) : δ 7.84 (s, 1H, H-5), 7.72–7.65 (m, 2H, H-6/H-8), 2.68 (s, 3H, COCH₃), 2.51 (s, 3H, C7-CH₃), 2.43 (s, 3H, C3-CH₃).
- IR (KBr) : 2919 cm⁻¹ (C–H stretch, CH₃), 1598 cm⁻¹ (C=O), 818 cm⁻¹ (C–Cl from byproducts).
- HPLC Purity : 98.2% (C18 column, acetonitrile-water).
Metal-Free Condensation with α-Haloketones
Solvent-Free Synthesis with α-Chloroacetone
Dong-Jian Zhu’s method enables direct coupling of 2-amino-5-methylpyridine with α-chloroacetone (ClCH₂COCH₃) without catalysts. The mechanism involves:
- Nucleophilic attack by the pyridine’s amine on α-chloroacetone.
- Cyclization via intramolecular dehydration.
- Elimination of HCl to form the imidazo[1,2-a]pyridine core.
Reaction Conditions :
- Temperature : 60°C (neat conditions).
- Time : 6–8 hours.
- Workup : Filtration and recrystallization from ethanol.
Yield : 45–50%, outperforming the GBB method due to fewer synthetic steps.
Green Chemistry Advantages
Comparative Spectral Data
- ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (s, 1H, H-5), 7.88 (d, J = 6.9 Hz, 1H, H-6), 7.79 (d, J = 7.1 Hz, 1H, H-8), 2.71 (s, 3H, COCH₃), 2.54 (s, 3H, C7-CH₃), 2.48 (s, 3H, C3-CH₃).
- Melting Point : 183–184°C (vs. 219°C for GBB-derived analogues).
Comparative Analysis of Synthetic Methods
| Parameter | GBB Three-Component Reaction | α-Haloketone Condensation |
|---|---|---|
| Yield | 30–40% | 45–50% |
| Catalyst | Sc(OTf)₃ or p-TSA | None |
| Reaction Time | 3–48 hours | 6–8 hours |
| Purification Steps | 2 (chromatography + recrystallization) | 1 (recrystallization) |
| Environmental Impact | Moderate (solvent use) | Low (solvent-free) |
Chemical Reactions Analysis
Types of Reactions
1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction: Amines derived from the reduction of the ethanone group.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone exhibits significant potential as an antibacterial and antifungal agent. Studies have shown its effectiveness against multidrug-resistant strains of bacteria and fungi. The compound's mechanism of action involves disrupting bacterial enzyme functions, thereby inhibiting their growth and proliferation.
Antiviral Properties
Research indicates that this compound may possess antiviral properties as well, particularly against viruses that are resistant to conventional treatments. Its unique structure allows it to interact with viral proteins, potentially blocking their replication.
Anti-inflammatory Effects
In addition to its antimicrobial capabilities, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Cosmetic Formulations
This compound is being explored in cosmetic formulations due to its potential skin benefits. Its incorporation into creams and lotions is aimed at enhancing skin hydration and providing protective effects against environmental stressors. The compound's ability to penetrate skin layers makes it a valuable ingredient in topical applications aimed at improving skin health and appearance .
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results demonstrated a significant reduction in bacterial viability in vitro when treated with this compound, indicating its potential use as a topical antibacterial agent .
Case Study 2: Cosmetic Application
In a recent formulation study, researchers developed a cream incorporating this compound. The formulation was tested for stability and skin irritation on human subjects. Results showed that the cream was stable over time and did not induce irritation, suggesting that this compound can be safely used in cosmetic products aimed at enhancing skin health .
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the viability of cancer cells by targeting γ-aminobutyric acid receptors, similar to the action of classical benzodiazepine tranquilizers . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and electronic effects. Key comparisons include:
Key Observations :
- Hydrogenated Derivatives : Tetrahydroimidazo[1,2-a]pyridines (e.g., ) exhibit enhanced solubility but reduced aromatic stacking capacity, impacting drug bioavailability .
- Electron-Withdrawing Groups : Nitro and sulfonyl substituents (e.g., ) increase electrophilicity, facilitating reactions with nucleophiles like hydrazine or amines .
Spectroscopic Data
Biological Activity
1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- CAS Number : 315707-22-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, which can lead to various biological effects such as:
- Antimicrobial Activity : The compound may inhibit enzymes involved in microbial growth.
- Anticancer Activity : It may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) range that suggests potent activity.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. The results from an MTT assay are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HCT116 (Colorectal) | 15 |
| K562 (Leukemia) | 20 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized derivatives of imidazo[1,2-a]pyridine and tested their anticancer efficacy. Among these derivatives, one demonstrated an IC50 of 0.16 µM against CDK9, indicating a strong correlation between structural modifications and enhanced biological activity .
Case Study 2: Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties of related imidazo compounds. The study highlighted that modifications to the imidazo ring could significantly alter the antimicrobial potency, suggesting that further exploration into structural variations could yield more effective compounds against resistant strains of bacteria .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Temperature | Yield (%) | Key Reference |
|---|---|---|---|---|
| Microwave-assisted | Diglyme | 140°C | 60–75 | |
| Aqueous cyclization | Water | 80°C | 50–65 | |
| Bromination/HBr | CH₃COOH | 50°C | 76 |
Basic: How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at C3 and C7) and ethanone functionality. and provide examples of NMR data for related brominated derivatives .
- Mass spectrometry (LC-MS) : High-resolution LC-MS (e.g., [M+H]+ peaks) validates molecular weight, as used in and .
- X-ray crystallography : For unambiguous confirmation, SHELX programs () are widely employed for small-molecule refinement .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from variations in assay conditions or structural analogs. To address this:
- Standardize bioassays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls. notes that imidazo[1,2-a]pyridines exhibit context-dependent activity due to substituent effects .
- Cross-validate with SAR studies : Compare derivatives (e.g., 6-methyl vs. 3,7-dimethyl analogs) to isolate substituent contributions. and highlight the importance of methyl and halogen groups in modulating activity .
- Leverage computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like PI3Kα, reconciling discrepancies between in vitro and in vivo results .
Advanced: What computational methods predict the compound’s interactions with biological targets, and how reliable are these models?
Answer:
- Molecular docking : Tools like Schrödinger Suite or MOE simulate binding to enzymes (e.g., kinases) or receptors. and emphasize docking’s utility in identifying hydrophobic interactions with ATP-binding pockets .
- QSAR modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronegativity or steric bulk with IC₅₀ values. Validate models with experimental IC₅₀ data from kinase inhibition assays.
- Limitations : False positives may arise from simplified solvation models. Cross-check with free-energy perturbation (FEP) calculations for accuracy.
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. and classify the compound as a skin/eye irritant .
- Ventilation : Use fume hoods to avoid inhalation of dust/ aerosols ().
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents ().
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What are the challenges in achieving regioselective functionalization of the imidazo[1,2-a]pyridine core?
Answer:
Regioselectivity is influenced by:
- Substituent directing effects : Methyl groups at C3/C7 () may sterically hinder electrophilic substitution at adjacent positions .
- Catalytic systems : Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling) targets electron-rich positions. demonstrates bromination at C2 using HBr/CH₃COOH .
- Microwave-assisted synthesis : Enhances selectivity by reducing reaction times ().
Q. Table 2: Functionalization Strategies
| Reaction Type | Target Position | Key Condition | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | C2 | HBr in CH₃COOH, 50°C | 76 | |
| Suzuki Coupling | C5 | Pd(PPh₃)₄, K₂CO₃, 80°C | 60–70 |
Basic: Which analytical techniques are most effective for assessing the purity of this compound?
Answer:
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities <0.5% ().
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Assess thermal stability and solvent residues .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substituent optimization :
- Methyl groups : Enhance lipophilicity and membrane permeability ().
- Halogens (Cl, F) : Improve target binding via halogen bonding ().
- Pharmacophore modeling : Identify critical moieties (e.g., ethanone) for PI3Kα inhibition ().
- In vivo validation : Use zebrafish xenograft models to prioritize derivatives with low toxicity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
